

Experimental protocol for the formylation of 1,2,3,5-Tetramethoxybenzene

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Compound of Interest

Compound Name: 1,2,3,5-Tetramethoxybenzene

Cat. No.: B1346135

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An experimental protocol for the formylation of **1,2,3,5-tetramethoxybenzene** to produce 2,4,5,6-tetramethoxybenzaldehyde is detailed below. Given the electron-rich nature of the substrate due to the four methoxy substituents, the Vilsmeier-Haack reaction is an effective and appropriate method for this transformation.^{[1][2]} This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.^{[3][4]}

Data Presentation

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of analogous electron-rich methoxybenzenes. These values provide an expected baseline for the formylation of **1,2,3,5-tetramethoxybenzene**.

Starting Material	Reaction	Reagent	Ratio (Substrate:P OCl ₃)	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)	Reference
1,3-Dimethoxybenzene	Vilsmeier-Haack		1:1.2	DMF/DCM	0 to 25	3	2,4-Dimethoxybenzaldehyde	92	[5]
1,2,3-Tetramethoxybenzene	Vilsmeier-Haack		1:2	DMF	70-80	10	2,3,4-Trimethoxybenzaldehyde	>73 (total)	[6]
1,2,4-Tetramethoxybenzene	Vilsmeier-Haack	Not Specified		DMF/DCM	Room Temp	-	2,4,5-Trimethoxybenzaldehyde	High	[7]

Experimental Protocols

Primary Method: Vilsmeier-Haack Formylation of 1,2,3,5-Tetramethoxybenzene

This protocol describes the introduction of a formyl group onto the aromatic ring of **1,2,3,5-tetramethoxybenzene**. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent is the active electrophile.[3]

Materials:

- **1,2,3,5-Tetramethoxybenzene**

- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Ice
- Saturated sodium acetate solution
- Diethyl ether or Ethyl acetate
- Anhydrous sodium sulfate or magnesium sulfate
- Deionized water
- Brine (saturated NaCl solution)

Equipment:

- Two-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Heating mantle or oil bath
- Rotary evaporator
- Separatory funnel
- Standard glassware for extraction and filtration
- Silica gel for column chromatography

Procedure:

Part 1: Formation of the Vilsmeier Reagent

- Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous N,N-dimethylformamide (DMF) (2.0 equivalents) to the flask.
- Cool the flask to 0 °C using an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, should be observed.[1][2]

Part 2: Formylation Reaction

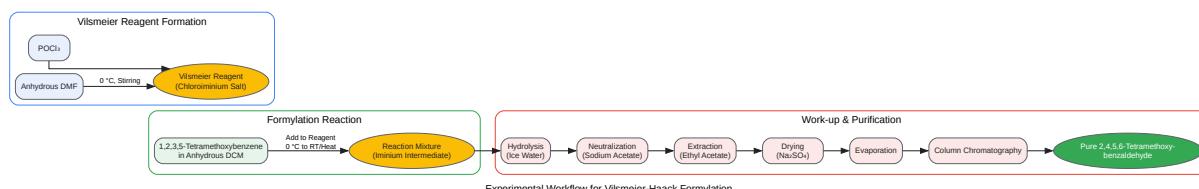
- Dissolve **1,2,3,5-tetramethoxybenzene** (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
- Slowly add the solution of **1,2,3,5-tetramethoxybenzene** to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Gentle heating (e.g., 40-50 °C) may be applied to drive the reaction to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

- Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
- Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.[2]

- Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude 2,4,5,6-tetramethoxybenzaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).^[5]

Mandatory Visualization



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Caption: Vilsmeier-Haack experimental workflow.

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References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
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